Cas no 1337702-39-2 (tert-butyl N-2-amino-2-(2-methoxy-4-methylphenyl)ethylcarbamate)

tert-butyl N-2-amino-2-(2-methoxy-4-methylphenyl)ethylcarbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-2-amino-2-(2-methoxy-4-methylphenyl)ethylcarbamate
- tert-butyl N-[2-amino-2-(2-methoxy-4-methylphenyl)ethyl]carbamate
- EN300-1881065
- 1337702-39-2
-
- インチ: 1S/C15H24N2O3/c1-10-6-7-11(13(8-10)19-5)12(16)9-17-14(18)20-15(2,3)4/h6-8,12H,9,16H2,1-5H3,(H,17,18)
- InChIKey: YIOCLTDRKKZIMJ-UHFFFAOYSA-N
- SMILES: O(C(NCC(C1C=CC(C)=CC=1OC)N)=O)C(C)(C)C
計算された属性
- 精确分子量: 280.17869263g/mol
- 同位素质量: 280.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 315
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.6Ų
- XLogP3: 1.9
tert-butyl N-2-amino-2-(2-methoxy-4-methylphenyl)ethylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1881065-0.25g |
tert-butyl N-[2-amino-2-(2-methoxy-4-methylphenyl)ethyl]carbamate |
1337702-39-2 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1881065-10.0g |
tert-butyl N-[2-amino-2-(2-methoxy-4-methylphenyl)ethyl]carbamate |
1337702-39-2 | 10g |
$4606.0 | 2023-06-01 | ||
Enamine | EN300-1881065-0.5g |
tert-butyl N-[2-amino-2-(2-methoxy-4-methylphenyl)ethyl]carbamate |
1337702-39-2 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1881065-0.05g |
tert-butyl N-[2-amino-2-(2-methoxy-4-methylphenyl)ethyl]carbamate |
1337702-39-2 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1881065-5g |
tert-butyl N-[2-amino-2-(2-methoxy-4-methylphenyl)ethyl]carbamate |
1337702-39-2 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1881065-2.5g |
tert-butyl N-[2-amino-2-(2-methoxy-4-methylphenyl)ethyl]carbamate |
1337702-39-2 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1881065-1.0g |
tert-butyl N-[2-amino-2-(2-methoxy-4-methylphenyl)ethyl]carbamate |
1337702-39-2 | 1g |
$1070.0 | 2023-06-01 | ||
Enamine | EN300-1881065-10g |
tert-butyl N-[2-amino-2-(2-methoxy-4-methylphenyl)ethyl]carbamate |
1337702-39-2 | 10g |
$3622.0 | 2023-09-18 | ||
Enamine | EN300-1881065-5.0g |
tert-butyl N-[2-amino-2-(2-methoxy-4-methylphenyl)ethyl]carbamate |
1337702-39-2 | 5g |
$3105.0 | 2023-06-01 | ||
Enamine | EN300-1881065-0.1g |
tert-butyl N-[2-amino-2-(2-methoxy-4-methylphenyl)ethyl]carbamate |
1337702-39-2 | 0.1g |
$741.0 | 2023-09-18 |
tert-butyl N-2-amino-2-(2-methoxy-4-methylphenyl)ethylcarbamate 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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2. Book reviews
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
tert-butyl N-2-amino-2-(2-methoxy-4-methylphenyl)ethylcarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 1337702-39-2 and Product Name: tert-butyl N-2-amino-2-(2-methoxy-4-methylphenyl)ethylcarbamate
The compound with the CAS number 1337702-39-2 and the product name tert-butyl N-2-amino-2-(2-methoxy-4-methylphenyl)ethylcarbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention due to its potential applications in drug development and medicinal chemistry. The molecular formula and structural configuration of this compound contribute to its distinct chemical properties, making it a subject of interest for researchers exploring novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the development of targeted therapies, particularly those aimed at addressing complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The tert-butyl N-2-amino-2-(2-methoxy-4-methylphenyl)ethylcarbamate molecule, with its intricate structure, has been studied for its pharmacological profile. Specifically, its ability to interact with biological targets at a molecular level has made it a candidate for further investigation in preclinical studies.
One of the key aspects that make this compound noteworthy is its structural similarity to known bioactive molecules. The presence of an amino group and a carbamate moiety in the molecule suggests potential interactions with enzymes and receptors involved in critical metabolic pathways. This has led researchers to explore its role in modulating these pathways, which could have therapeutic implications. For instance, studies have indicated that compounds with similar structural motifs may exhibit inhibitory effects on certain kinases or proteases, which are often overexpressed in disease states.
The CAS no. 1337702-39-2 designation provides a unique identifier for this compound, ensuring clarity and precision in scientific literature and patents. This standardized nomenclature is essential for facilitating communication among researchers and for regulatory purposes. The compound's synthesis involves multi-step organic reactions, highlighting the expertise required in pharmaceutical chemistry to produce such molecules with high purity and yield.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like tert-butyl N-2-amino-2-(2-methoxy-4-methylphenyl)ethylcarbamate with greater accuracy. Molecular docking studies have been conducted to evaluate its potential binding affinity to target proteins. These studies have revealed promising interactions that could lead to the development of novel drugs targeting specific diseases. For example, preliminary data suggest that this compound may inhibit certain enzymes implicated in cancer progression, although further validation is required.
The role of tert-butyl N-2-amino-2-(2-methoxy-4-methylphenyl)ethylcarbamate in drug development extends beyond mere inhibition of enzymatic activity. Its structural features also make it a valuable scaffold for designing derivatives with enhanced pharmacological properties. By modifying specific functional groups or introducing new ones, researchers can fine-tune the compound's solubility, bioavailability, and metabolic stability. Such modifications are crucial for optimizing drug candidates for clinical use.
In addition to its potential as an active pharmaceutical ingredient (API), this compound has been explored for its role as an intermediate in synthetic chemistry. The versatility of its molecular framework allows it to serve as a building block for more complex molecules. This aspect is particularly relevant in industries where custom synthesis of high-value compounds is required. The ability to produce derivatives efficiently can significantly reduce development costs and timelines.
The safety and efficacy of any pharmaceutical compound must be rigorously evaluated before it can be considered for human use. While tert-butyl N-2-amino-2-(2-methoxy-4-methylphenyl)ethylcarbamate shows promise in preclinical studies, extensive toxicological assessments are necessary to ensure its safety profile meets regulatory standards. These assessments include acute toxicity tests, chronic exposure studies, and evaluations of potential side effects. Only after such evaluations can the compound be advanced to clinical trials.
The integration of traditional organic synthesis with modern biotechnological approaches has opened new avenues for exploring the therapeutic potential of compounds like tert-butyl N-2-amino-2-(2-methoxy-4-methylphenyl)ethylcarbamate. Techniques such as high-throughput screening (HTS) have enabled researchers to rapidly test thousands of compounds against various biological targets. This approach has accelerated the discovery process and led to the identification of novel drug candidates that might have otherwise been overlooked.
As our understanding of disease mechanisms continues to evolve, so does our ability to develop targeted therapies. The CAS no. 1337702-39-2 compound exemplifies how interdisciplinary research can lead to breakthroughs in medicine. By combining insights from chemistry, biology, and pharmacology, scientists can design molecules that address specific pathological processes at a molecular level. This holistic approach is essential for developing effective treatments for complex diseases.
The future prospects for tert-butyl N-2-amino-2-(2-methoxy-4-methylphenyl)ethylcarbamate are promising, given its unique structural features and potential applications in drug development. Ongoing research aims to elucidate its mechanism of action and explore new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into tangible benefits for patients worldwide.
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